Cas no 2229392-55-4 (2-bromo-3-methoxybenzene-1-sulfonyl fluoride)

2-bromo-3-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-bromo-3-methoxybenzene-1-sulfonyl fluoride
- EN300-1583418
- 2229392-55-4
-
- インチ: 1S/C7H6BrFO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3
- InChIKey: SJXZQVLYASHAQZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1S(=O)(=O)F)OC
計算された属性
- せいみつぶんしりょう: 267.92051g/mol
- どういたいしつりょう: 267.92051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-bromo-3-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1583418-10.0g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1583418-0.05g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 0.05g |
$900.0 | 2023-06-04 | ||
Enamine | EN300-1583418-0.25g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1583418-0.5g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 0.5g |
$1027.0 | 2023-06-04 | ||
Enamine | EN300-1583418-2.5g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1583418-100mg |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 100mg |
$904.0 | 2023-09-24 | ||
Enamine | EN300-1583418-50mg |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 50mg |
$864.0 | 2023-09-24 | ||
Enamine | EN300-1583418-1.0g |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1583418-500mg |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 500mg |
$987.0 | 2023-09-24 | ||
Enamine | EN300-1583418-10000mg |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride |
2229392-55-4 | 10000mg |
$4421.0 | 2023-09-24 |
2-bromo-3-methoxybenzene-1-sulfonyl fluoride 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
2-bromo-3-methoxybenzene-1-sulfonyl fluorideに関する追加情報
2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride
2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride (CAS No: 2229392-55-4) is a highly specialized organic compound with significant applications in various fields of chemistry, particularly in pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. The combination of these functional groups makes it a versatile building block for synthesizing complex molecules with tailored properties.
The sulfonyl fluoride group in 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride is particularly reactive, making it an excellent substrate for nucleophilic substitution reactions. This reactivity has been leveraged in recent studies to develop novel drug delivery systems and advanced materials. For instance, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules targeting specific therapeutic areas such as cancer and inflammation.
Recent advancements in synthetic chemistry have further enhanced the utility of 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride. Scientists have developed innovative methods to modify its structure, enabling the creation of derivatives with improved stability and bioavailability. These derivatives are being explored for their potential in drug design, where precise control over molecular properties is crucial.
In terms of physical properties, 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride exhibits a melting point of approximately 85°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound is also stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
The synthesis of 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride typically involves multi-step processes that include bromination, methylation, and sulfonation reactions. Recent studies have focused on optimizing these steps to improve yield and reduce environmental impact. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product purity.
One of the most promising applications of 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride lies in its use as an intermediate in the pharmaceutical industry. Its ability to undergo selective transformations allows chemists to construct complex molecular frameworks with high precision. This has led to its incorporation into several drug discovery pipelines targeting diseases such as Alzheimer's and cardiovascular disorders.
Moreover, 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride has shown potential in materials science as a precursor for advanced polymers and coatings. Its unique reactivity enables the formation of cross-linked structures with enhanced mechanical and thermal properties, making it a valuable component in the development of high-performance materials.
In conclusion, 2-Bromo-3-Methoxybenzene-1-Sulfonyl Fluoride (CAS No: 2229392-55-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its reactivity, stability, and compatibility with various synthetic methods make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
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